

# Fmoc-Phe-OH: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: Fmoc-Phe-OH

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This technical guide provides an in-depth overview of N- $\alpha$ -(9-Fluorenylmethoxycarbonyl)-L-phenylalanine (**Fmoc-Phe-OH**), a cornerstone reagent in modern biochemical and pharmaceutical research. Tailored for researchers, scientists, and professionals in drug development, this document details its fundamental properties, synthesis, and key applications, including solid-phase peptide synthesis (SPPS), its role in hydrogel formation, and its emerging antibacterial activities.

## Core Properties of Fmoc-Phe-OH

**Fmoc-Phe-OH** is an N-terminally protected amino acid derivative of L-phenylalanine. The fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group, crucial for the stepwise synthesis of peptides.<sup>[1][2]</sup> Its key physicochemical properties are summarized below.

Property	Value	Reference
CAS Number	35661-40-6	[3][4][5][6]
Molecular Weight	387.43 g/mol	[3][4][5][7][8]
Molecular Formula	C <sub>24</sub> H <sub>21</sub> NO <sub>4</sub>	[3][4][5][7][8]
Appearance	White to light yellow crystalline powder	[5]
Melting Point	180-187 °C	[4][8]
Optical Activity	[α] <sub>D</sub> <sup>20</sup> -37° (c = 1 in DMF)	[4][8]
Storage Temperature	2-8°C	[4][8]

## Synthesis and Purification

The synthesis of **Fmoc-Phe-OH** typically involves the reaction of L-phenylalanine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[2][9][10] Careful control of pH, temperature, and solvent is essential to ensure high yield and prevent racemization.[2]

## Experimental Protocol: Synthesis of Fmoc-Phe-OH

A representative laboratory-scale synthesis protocol is as follows:

- Dissolve L-phenylalanine in a 10% aqueous sodium carbonate solution.[9]
- Separately, dissolve Fmoc-Cl in dioxane.[9]
- Add the Fmoc-Cl solution to the L-phenylalanine solution while stirring at 0°C.[9]
- Allow the reaction mixture to stir at 0°C for 4 hours and then at room temperature for 18 hours.[9]
- Following the reaction, add water and wash the aqueous layer with diethyl ether.[9]
- Acidify the aqueous layer with concentrated HCl to precipitate the product.[9]

- Filter and dry the resulting white powder to yield **Fmoc-Phe-OH**.[\[9\]](#)

## Experimental Protocol: Purification of Fmoc-Phe-OH

For applications requiring high purity, such as peptide synthesis, further purification may be necessary.

- Suspend crude **Fmoc-Phe-OH** in toluene.[\[7\]](#)
- Heat the mixture to 50°C and stir for 1 hour.[\[7\]](#)
- Cool the mixture to 30±5°C and continue stirring for 2 hours.[\[7\]](#)
- Filter the suspension and wash the collected solid with toluene.[\[7\]](#)
- Dry the purified **Fmoc-Phe-OH** under vacuum at 50°C.[\[7\]](#)

## Key Applications

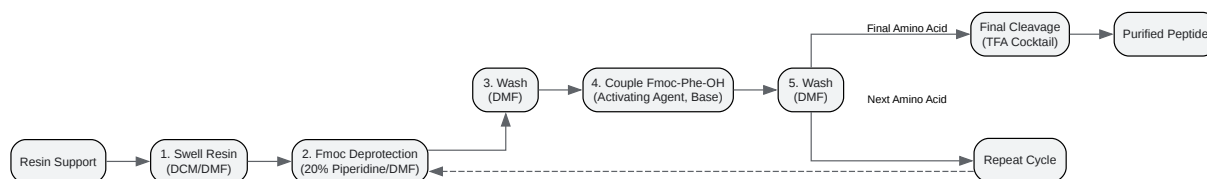
### Solid-Phase Peptide Synthesis (SPPS)

**Fmoc-Phe-OH** is a fundamental building block in Fmoc-based solid-phase peptide synthesis, a technique that allows for the efficient assembly of peptide chains on a solid support.[\[1\]](#)[\[11\]](#)[\[12\]](#) The Fmoc group protects the N-terminal amine of the amino acid, which is deprotected in a controlled manner at each cycle of the synthesis.[\[1\]](#)

The following protocol outlines the key steps for coupling **Fmoc-Phe-OH** to a growing peptide chain on a resin support.

- Resin Swelling: Swell the resin (e.g., Rink Amide MBHA resin) in a suitable solvent like Dichloromethane (DCM) for at least 30 minutes.[\[13\]](#)[\[14\]](#)
- Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in N,N-Dimethylformamide (DMF) to remove the Fmoc group from the N-terminus of the peptide-resin.[\[13\]](#)[\[14\]](#) This is typically a two-step process: a short treatment (e.g., 5 minutes) followed by a longer one (e.g., 15 minutes).[\[13\]](#)
- Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc adduct.[\[13\]](#)

- Amino Acid Activation and Coupling:
  - Dissolve **Fmoc-Phe-OH** and an activating agent (e.g., HBTU, DIC/HOBt) in DMF.[1][15]
  - Add a base, such as N,N-Diisopropylethylamine (DIPEA), to the solution.[15]
  - Add the activated **Fmoc-Phe-OH** solution to the deprotected peptide-resin.[13]
  - Allow the coupling reaction to proceed for a specified time (e.g., 2 hours).[13]
- Washing: Wash the resin with DMF to remove excess reagents.[13]
- Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.



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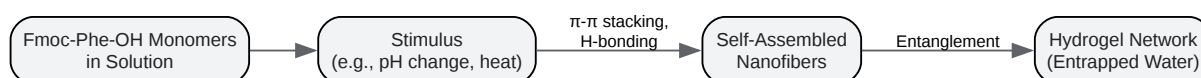
Caption: General workflow for Fmoc solid-phase peptide synthesis.

## Self-Assembly and Hydrogel Formation

**Fmoc-Phe-OH** has the remarkable ability to self-assemble into hydrogels under specific conditions.[3][4][5] This process is driven by a combination of non-covalent interactions, including  $\pi$ - $\pi$  stacking of the fluorenyl groups and hydrogen bonding.[4][16] These hydrogels are being explored for various biomedical applications, such as controlled drug release and tissue engineering.[4][5]

- Solubilization: Disperse **Fmoc-Phe-OH** in a buffer solution (e.g., phosphate-buffered saline, PBS) at a concentration above its critical gelation concentration.[4]

- pH Adjustment/Stimulus: Induce self-assembly by adjusting the pH or applying a physical stimulus like heat.[4][5] For instance, lowering the pH can trigger gelation.[6]
- Gel Formation: Allow the solution to stand undisturbed until a stable hydrogel is formed.[4] This process involves the formation of fibrillar networks that entrap water.[5]



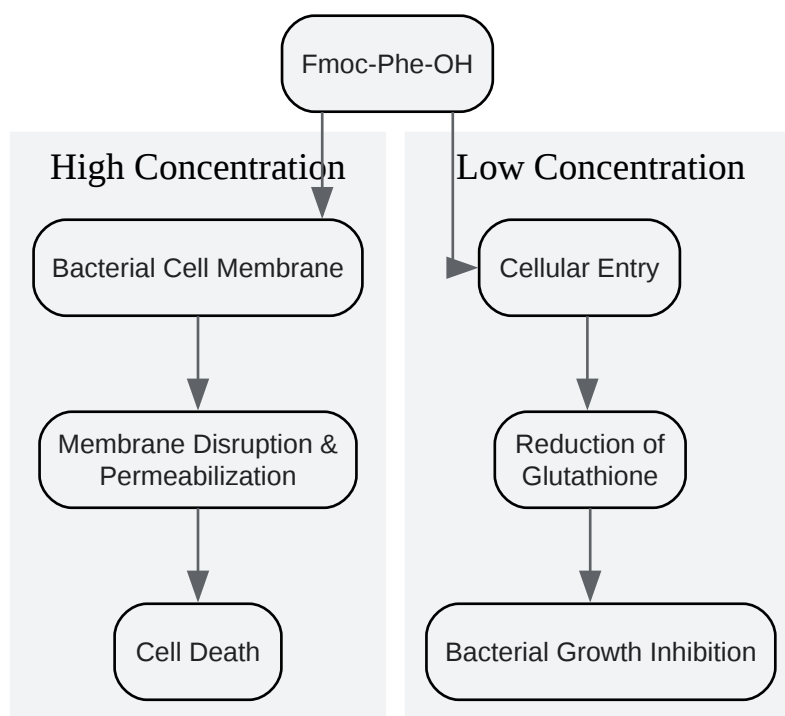
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Caption: Self-assembly of **Fmoc-Phe-OH** into a hydrogel network.

## Antibacterial Activity

Recent studies have highlighted the antibacterial properties of **Fmoc-Phe-OH**, particularly against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). [17][18] Its mechanism of action is thought to involve the disruption of the bacterial cell membrane.[17] **Fmoc-Phe-OH** has also been shown to inhibit biofilm formation and eradicate existing biofilms.[19]

**Fmoc-Phe-OH** exhibits surfactant-like properties.[17][18][19] At higher concentrations, it is believed to permeabilize and disrupt the integrity of the bacterial cell membrane, leading to cell death.[18] At lower concentrations, it may interfere with cellular processes by reducing glutathione levels.[17][18] The anti-biofilm activity is attributed to its ability to reduce extracellular matrix components.[19]



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Caption: Proposed mechanisms of **Fmoc-Phe-OH** antibacterial activity.

## Conclusion

**Fmoc-Phe-OH** is a versatile and indispensable tool in the fields of peptide chemistry, materials science, and pharmacology. Its well-defined properties and reactivity make it a reliable component for the synthesis of complex peptides. Furthermore, its ability to self-assemble into functional biomaterials and its inherent antibacterial properties open up exciting avenues for the development of novel therapeutics and biomedical devices. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the full potential of **Fmoc-Phe-OH** in their scientific endeavors.

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